3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine
Overview
Description
Synthesis Analysis
A new series of 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety of pharmacological significance has been synthesized through a multistep reaction . The structures of the newly synthesized compounds were characterized by spectroscopic methods .Molecular Structure Analysis
The molecular structure of similar compounds like “3-Fluoro-4-methoxyphenylboronic acid” has been analyzed and is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound “(3-Fluoro-4-methoxyphenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “3-Fluoro-4-methoxyphenylboronic acid” have been analyzed. It has a density of 1.3±0.1 g/cm³, a boiling point of 318.1±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Pharmaceutical Research
This compound is of significant interest in pharmaceutical research due to its structural similarity to various biologically active molecules. The thiadiazole moiety is known for its presence in compounds with anticancer, anti-inflammatory, and antimicrobial properties . The fluoro and methoxy substituents could potentially modify the biological activity, making it a candidate for the development of new therapeutic agents.
Material Science
In material science, the compound’s derivatives could be explored for their semiconductor properties. Thiophene derivatives are integral in the development of organic semiconductors, which are crucial for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibition
The thiadiazole ring is known to confer corrosion inhibitory properties. This compound could be synthesized into coatings or additives for metals to prevent oxidation and corrosion, particularly in harsh industrial environments .
Safety and Hazards
The compound “3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3OS/c1-14-7-3-2-5(4-6(7)10)8-12-9(11)15-13-8/h2-4H,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXCKQPMQSOIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NSC(=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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